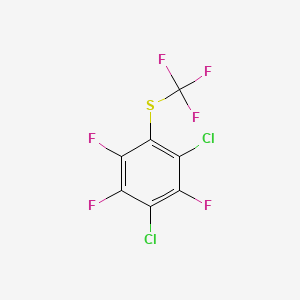
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C7Cl2F6S. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and trifluoromethylation reactions. The use of phase transfer catalysts and polar solvents can enhance the efficiency of these reactions . The precise conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of multiple halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but lacks the trifluoromethylthio group.
1,3-Dichloro-2,4,5-trifluorobenzene: Similar but without the trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Propiedades
Fórmula molecular |
C7Cl2F6S |
|---|---|
Peso molecular |
301.04 g/mol |
Nombre IUPAC |
1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-3(10)2(9)6(5(12)4(1)11)16-7(13,14)15 |
Clave InChI |
VCXYCZWQWCTIMV-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1SC(F)(F)F)Cl)F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















